Selenium dioxide

Description

Properties

IUPAC Name |

selenium dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Se/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJALAQPGMAKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

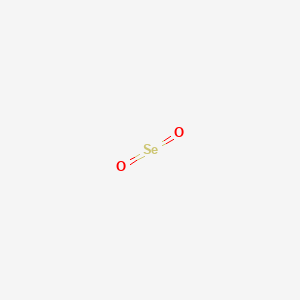

O=[Se]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Se, SeO2 | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13814-59-0 (cadmium[1:1] salt), 15702-34-8 (manganese(+2)[1:1] salt) | |

| Record name | Selenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021264 | |

| Record name | Selenium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium dioxide appears as a white or creamy-white volatile lustrous crystal or crystalline powder with a pungent sour smell. Melting point 340 deg C. Density 3.954 g / cm3. Toxic by ingestion and inhalation., White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. [HSDB], LUSTROUS WHITE HYGROSCOPIC CRYSTALS OR POWDER. ITS YELLOWISH GREEN VAPOUR HAS A PUNGENT SOUR SMELL. | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

599 °F at 760 mmHg (sublimes) (USCG, 1999) | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in concentrated sulfuric acid, Solubility (parts/100 parts solvent): 10.16 in methanol at 11.8 °C; 6.67 in 93% ethanol at 14 °C; 4.35 in acetone at 15.3 °C; 1.11 in acetic acid at 13.9 °C, In water, 400 g/L at 20 °C, 264 g/100 g water at 22 °C, For more Solubility (Complete) data for SELENIUM DIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 40 | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.95 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.954 at 15 °C/15 °C, Density (at 15 °C): 3.95 g/cm³ | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12.5 mm Hg at 70 °C; 20.2 mm Hg at 94 °C; 39.0 mm Hg at 181 °C; 760 mm Hg at 315 °C; 848 mm Hg at 320 °C, Vapor pressure, kPa at 70 °C: 1.65 | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Lustrous tetragonal needles; yellowish green vapor, White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. | |

CAS No. |

7446-08-4, 12640-89-0 | |

| Record name | SELENIUM DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELENIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Selenium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium oxide (SeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3UK29E57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0946 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

340 °C under pressure | |

| Record name | SELENIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Selenium Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium dioxide (SeO₂), also known as selenium(IV) oxide or selenous anhydride, is a key inorganic compound of selenium. It presents as a white, crystalline solid with a pungent, sour odor and is one of the most frequently encountered compounds of selenium.[1][2] In its solid state, SeO₂ exists as a one-dimensional polymer with alternating selenium and oxygen atoms.[1] This compound is notable for its utility in organic synthesis, particularly as an oxidizing agent, and finds applications in the manufacturing of specialized glasses and as a toner in photography.[1][3] Given its reactivity and toxicity, a thorough understanding of its physical and chemical properties is essential for its safe and effective handling in research and development.

Physical Properties of this compound

The physical characteristics of this compound are well-documented, providing a basis for its application and handling. It is a white or creamy-white, lustrous crystalline powder that readily sublimes at 315-317 °C.[2][4][5] Upon heating, it forms a greenish-yellow vapor with a pungent odor.[6]

The following table summarizes the key quantitative physical properties of this compound:

| Property | Value | Conditions/Notes |

| Molecular Formula | SeO₂ | |

| Molar Mass | 110.96 g/mol | [1] |

| Appearance | White to creamy-white, lustrous crystalline solid/powder | [2][3] |

| Odor | Pungent, sour, resembling horseradish | [1][2] |

| Density | 3.954 g/cm³ | Solid at 15 °C[1][2] |

| Melting Point | 340-350 °C (644-662 °F; 613-623 K) | In a sealed tube[1][4] |

| Boiling Point | 315 °C (599 °F; 588 K) | Sublimes[7] |

| Vapor Pressure | 1.65 kPa (12.5 mmHg) | at 70 °C[1][2] |

| 1 mmHg | at 157 °C[8] | |

| Solubility in Water | 38.4 g/100 mL | at 20 °C[1] |

| 39.5 g/100 mL | at 25 °C[1] | |

| 82.5 g/100 mL | at 65 °C[1][6] | |

| Solubility in Organic Solvents | Methanol: 10.16 g/100 mL (12 °C) | [1][2] |

| Ethanol (93%): 6.7 g/100 mL (15 °C) | [1][2] | |

| Acetone: 4.4 g/100 mL (15 °C) | [1][2] | |

| Acetic Acid: 1.11 g/100 mL (14 °C) | [1][2] | |

| Benzene: Soluble | [1] | |

| Acidity (pKa) | 2.62; 8.32 | For the resulting selenous acid (H₂SeO₃)[1] |

| Refractive Index (n_D) | > 1.76 | [1] |

| Magnetic Susceptibility (χ) | -27.2·10⁻⁶ cm³/mol | [1] |

Chemical Properties of this compound

This compound is a versatile reagent, primarily known for its acidic and oxidizing properties.

Acidity and Reaction with Water

This compound is an acidic oxide that dissolves in water to form selenous acid (H₂SeO₃).[1][9] This reaction is a straightforward hydration process.

Figure 1: Reaction of this compound with Water.

Due to this equilibrium, the terms this compound and selenous acid are often used interchangeably.[10] Selenous acid is a weak diprotic acid that reacts with bases to form selenite (B80905) salts. For example, with sodium hydroxide, it forms sodium selenite:

SeO₂ + 2 NaOH → Na₂SeO₃ + H₂O[1]

Oxidizing Properties

The selenium atom in this compound has an oxidation state of +4.[11] It acts as a powerful oxidizing agent in many organic reactions, where it is typically reduced to elemental selenium (oxidation state 0), which precipitates as a red amorphous solid.[12]

Allylic Oxidation:

One of the most significant applications of this compound in organic synthesis is the allylic oxidation of alkenes to form allylic alcohols.[12] This reaction is highly valued for its ability to introduce functionality at a position adjacent to a double bond. The mechanism involves an initial ene reaction, followed by a[2][9]-sigmatropic rearrangement.[13][14]

Figure 2: Mechanism of Allylic Oxidation with SeO₂.

Riley Oxidation:

The Riley oxidation is the this compound-mediated oxidation of methylene (B1212753) groups adjacent to a carbonyl group to yield 1,2-dicarbonyl compounds.[14] This reaction is highly effective for synthesizing α-diketones. The mechanism is initiated by the attack of the enol tautomer of the ketone on the electrophilic selenium atom.[14]

Figure 3: Mechanism of the Riley Oxidation.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable data on the properties of chemical compounds. Below are outlines of protocols for determining key physical properties and for conducting representative synthetic reactions using this compound.

Determination of Physical Properties

Melting Point Determination (Capillary Method):

The melting point of this compound is determined using a sealed capillary tube due to its tendency to sublime.[1] The capillary method is a standard technique for determining the melting point of solid substances.[15][16]

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a glass capillary tube, which is then sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.[16]

-

Apparatus Setup: The sealed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[17]

-

Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination.[18] For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[16]

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.[17] For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105 - Flask Method):

The OECD 105 guideline provides a standardized procedure for determining the water solubility of chemical substances.[6][9] For a substance like this compound with solubility above 10⁻² g/L, the Flask Method is appropriate.[6]

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is sealed and agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).[6]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as titration or inductively coupled plasma mass spectrometry (ICP-MS).

-

Calculation: The water solubility is expressed as the mass of this compound per volume of water (e.g., g/100 mL).

Vapor Pressure (Knudsen Effusion Method - OECD Guideline 104):

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility.[19]

-

Sample Preparation: A known mass of this compound is placed into a Knudsen cell, a small container with a precisely sized small orifice.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, controlled temperature.

-

Measurement: Under high vacuum, the this compound sublimes, and the vapor effuses through the orifice. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[19]

-

Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where R is the gas constant, T is the absolute temperature, M is the molar mass, and A is the area of the orifice.

Synthetic Procedures

Workflow for the Riley Oxidation of Cyclohexanone (B45756):

The following protocol is adapted from a standard laboratory procedure for the synthesis of 1,2-cyclohexanedione.[12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 17.4 moles of cyclohexanone. The flask is situated in a water bath with a cooling coil.[12]

-

Reagent Addition: A solution of 3 moles of selenious acid (formed from this compound and water) in 500 mL of 1,4-dioxane (B91453) and 100 mL of water is added dropwise to the stirred cyclohexanone over 3 hours.[12] The reaction mixture will turn yellow, and a red precipitate of amorphous selenium will form.[12]

-

Reaction Time: Continue stirring for 5 hours at the water bath temperature, followed by an additional 6 hours at room temperature.[12]

-

Workup: The precipitated selenium is removed by filtration. The filtrate is then subjected to distillation under reduced pressure to isolate the crude 1,2-cyclohexanedione.[12]

Figure 4: Experimental Workflow for the Riley Oxidation.

Conclusion

This compound is a compound with a rich profile of physical and chemical properties that make it a valuable but hazardous reagent. Its well-defined crystalline structure, solubility characteristics, and, most notably, its potent and selective oxidizing capabilities in reactions such as allylic and Riley oxidations, underscore its importance in synthetic chemistry. A comprehensive understanding of these properties, coupled with adherence to standardized experimental protocols for their measurement and for the compound's use in reactions, is paramount for ensuring safety, reproducibility, and success in research and development endeavors.

References

- 1. Riley Oxidation | NROChemistry [nrochemistry.com]

- 2. adichemistry.com [adichemistry.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. youtube.com [youtube.com]

- 8. filab.fr [filab.fr]

- 9. academic.oup.com [academic.oup.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Riley oxidation - Wikipedia [en.wikipedia.org]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 19. pragolab.cz [pragolab.cz]

synthesis of selenium dioxide from elemental selenium

An In-depth Technical Guide to the Synthesis of Selenium Dioxide from Elemental Selenium

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary methods for synthesizing this compound (SeO₂) from elemental selenium. It includes detailed experimental protocols, comparative data, and process visualizations to support laboratory and developmental research.

Introduction

This compound (SeO₂) is a colorless, crystalline solid and one of the most significant compounds of selenium.[1] It serves as a crucial reagent in organic synthesis, particularly for allylic oxidation (Riley oxidation), and as a precursor for the synthesis of other organoselenium compounds and specialized materials like colored glass and nanocrystals.[1][2][3][4][5] Given its importance, a thorough understanding of its synthesis is essential for professionals in chemical and pharmaceutical development. This guide details the most prevalent and effective methods for its preparation from elemental selenium.

Core Synthesis Methodologies

The preparation of this compound from elemental selenium is primarily achieved through oxidation. The choice of method depends on the desired scale, purity, and available resources. The three main routes are:

-

Wet Chemical Oxidation with Nitric Acid: A common and straightforward laboratory-scale method.

-

Direct Gas-Phase Oxidation with Oxygen/Air: A method suitable for producing high-purity material, often catalyzed by nitrogen oxides.

-

Industrial Roasting of Seleniferous Materials: The primary commercial production route, recovering selenium from byproducts of copper refining.[6]

The logical workflow for selecting a synthesis method is outlined below.

Data Summary of Synthesis Methods

The following table summarizes the key quantitative parameters for the primary synthesis methods.

| Parameter | Method 1: Nitric Acid Oxidation | Method 2: Catalytic Direct Oxidation | Method 3: Industrial Roasting |

| Starting Material | Elemental Selenium (powder) | Elemental Selenium (commercial grade) | Copper Anode Slimes (5-25% Se) |

| Primary Oxidant | Concentrated Nitric Acid (HNO₃) | Oxygen (O₂) or Air | Air & Sulfuric Acid |

| Catalyst | None | Nitrogen Oxides (NOx) | None specified |

| Reaction Temp. | Highly exothermic, then heating for dehydration | Molten Selenium (~221°C) to 500-700°F | 500 - 650°C[6] |

| Key Intermediate | Selenious Acid (H₂SeO₃) | Gaseous SeO₂ | Gaseous SeO₂ |

| Purification Method | Sublimation | Re-sublimation in pure O₂ | Scrubbing & Reduction with SO₂ |

| Purification Temp. | ≥ 317°C | 400-500°C (filtration) | N/A |

| Reported Purity | High (after sublimation) | High Purity | 99.5 - 99.7% (as elemental Se)[6] |

| Scale | Laboratory | Laboratory / Pilot | Industrial |

Detailed Experimental Protocols

Protocol 1: Laboratory Synthesis via Nitric Acid Oxidation

This method involves the oxidation of selenium to selenious acid, followed by dehydration.[7][8]

Materials:

-

Elemental Selenium powder

-

Concentrated Nitric Acid (~68%)

-

Beaker or Erlenmeyer flask

-

Heating mantle or hot plate

-

Sublimation apparatus

-

Fume hood (essential)

Procedure:

-

Place a desired amount of elemental selenium powder into a large beaker within a fume hood.

-

Carefully and in small portions, add an excess of concentrated nitric acid to the selenium powder. Caution: The initial reaction is highly exothermic and produces dense, brown fumes of toxic nitrogen dioxide (NO₂).[7] Proceed with slow additions and adequate cooling if necessary.

-

Once the vigorous reaction subsides, gently heat the solution to ensure all selenium has dissolved, forming a clear solution of selenious acid (H₂SeO₃).

-

Continue heating the solution to evaporate the excess nitric acid and water. This will concentrate the selenious acid.

-

Carefully heat the resulting white residue to a temperature just above 317°C to dehydrate the selenious acid and sublime the crude this compound.

-

Collect the sublimed, glistening white crystals of SeO₂ in a cooled part of the apparatus.[7] This purification step is crucial for removing non-volatile impurities.

Chemical Equations:

Protocol 2: Laboratory Synthesis via Catalytic Direct Oxidation

This method, described by Meyer in 1922, yields a high-purity product by passing oxygen over molten selenium in the presence of a nitrogen oxide catalyst.[9]

Materials:

-

Elemental Selenium (60-75 g)

-

Oxygen gas supply

-

Fuming Nitric Acid (for NOx catalyst)

-

Hard glass tube (4-5 cm wide, 50-70 cm long)

-

Porcelain boat

-

Bunsen burners or tube furnace

-

Gas washing bottle (bubbler)

-

Large collection flask (e.g., 2 L bulb)

Procedure:

-

Set up the apparatus as shown in Figure 2. Place 60-75 g of commercial selenium in a large porcelain boat inside the hard glass tube.

-

Connect the oxygen supply to a gas washing bottle containing a small amount of fuming nitric acid. This will introduce traces of nitrogen oxides (the catalyst) into the oxygen stream.

-

Connect the outlet of the bubbler to the inlet of the glass tube containing the selenium. Attach a large, double-tubulated glass bulb to the other end of the tube to collect the product and prevent loss.[9]

-

Begin a very rapid stream of oxygen through the system.

-

Gently heat the part of the tube containing the front of the porcelain boat until the selenium begins to melt and vaporize. A long, luminous blue flame will appear over the selenium as it combusts to form SeO₂.[9]

-

White, solid SeO₂ will sublime and deposit in the cooler parts of the tube downstream.

-

As the SeO₂ crust builds up, use a second burner to gently heat that section of the tube, chasing the sublimate further down towards the collection flask.[9]

-

The combustion of 60-70 g of selenium should take approximately 1.25 hours.[9]

-

For ultimate purity, the collected SeO₂ can be resublimed in a stream of pure oxygen (bypassing the nitric acid bubbler) to remove any adsorbed nitrogen oxides.[9]

Industrial Production Overview

On an industrial scale, this compound is primarily produced as an intermediate during the recovery of elemental selenium from copper refinery anode slimes.[6]

The general process involves roasting the slimes with sulfuric acid or soda ash at high temperatures (500-650°C).[6] At these temperatures, the selenium content is oxidized to this compound, which is volatile and separates from the other metals in the slime. The off-gases containing SeO₂ are then directed to a scrubber, where the this compound is typically reduced back to high-purity elemental selenium using sulfur dioxide (SO₂) and water.[6]

Safety Considerations

Selenium compounds, including elemental selenium and this compound, are toxic. SeO₂ is corrosive and readily sublimes, posing a significant inhalation hazard.[1] The vapor has a characteristic pungent odor resembling horseradish or rotten radishes.[1] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Exposure can cause irritation to the respiratory tract, skin, and eyes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Applications in Synthesis of Nanocrystals and Removal from Flue Gas_Chemicalbook [chemicalbook.com]

- 4. Selenium_dioxide [chemeurope.com]

- 5. shop.nanografi.com [shop.nanografi.com]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound Synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]

A Technical Guide to the Preparation of Selenous Acid from Selenium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of selenous acid (H₂SeO₃) from selenium dioxide (SeO₂). It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthesis workflow and a relevant biological pathway to support researchers in the fields of chemistry and drug development.

Core Concepts and Properties

Selenous acid is the principal oxoacid of selenium and is readily formed by the reaction of this compound with water.[1][2] It is a white, crystalline solid that is highly soluble in water and ethanol.[1][3] In solution, it behaves as a weak diprotic acid.[1] Selenous acid and other selenium compounds are of significant interest in drug development due to their antioxidant properties and their role in various physiological processes.[4][5][6] Selenium is an essential trace element that is a key component of selenoproteins, which are critical for antioxidant defense and redox signaling.[5][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and selenous acid.

| Property | This compound (SeO₂) | Selenous Acid (H₂SeO₃) |

| Molar Mass | 110.96 g/mol [8] | 128.97 g/mol [3] |

| Appearance | Colorless to white crystalline solid[8][9] | White crystalline solid[3][10] |

| Density | 3.95 g/cm³ | 3.0 g/cm³[1] |

| Melting Point | 340-350 °C (sublimes)[8] | Decomposes at 70 °C[1] |

| Solubility in Water | Soluble, reacts to form selenous acid[8][9] | Very soluble[1] |

| pKa₁ | - | 2.62[1] |

| pKa₂ | - | 8.32[1] |

Experimental Protocol: Preparation of Selenous Acid

This protocol details the synthesis of selenous acid from this compound and water, followed by purification through recrystallization. This method is straightforward and yields a product of appropriate purity for most laboratory applications.[11]

Materials:

-

This compound (SeO₂)

-

Deionized water (H₂O)

-

Porcelain mortar and pestle

-

Bain-marie (water bath)

-

Glass filter (e.g., Büchner funnel with filter paper)

-

Vacuum flask

-

Beakers

-

Glass stirring rod

-

Desiccator with a drying agent (e.g., potassium hydroxide, KOH)[11]

Procedure:

-

Dissolution: In a porcelain mortar, carefully dissolve a known quantity of this compound in a minimal amount of deionized water.[11] this compound is hygroscopic and dissolves readily.[11] The reaction is as follows: SeO₂(s) + H₂O(l) → H₂SeO₃(aq)[11][12]

-

Evaporation and Crystallization: Transfer the resulting selenous acid solution to a beaker and place it on a bain-marie. Gently heat the solution to evaporate the water until crystallization begins. It is crucial to avoid ingress of dust during this process.[11] Caution: Do not evaporate to dryness, as this can lead to the formation and volatilization of toxic this compound.[13]

-

Cooling and Filtration: Once crystallization has initiated, remove the beaker from the bain-marie and allow it to cool to room temperature. The selenous acid will crystallize out of the solution. Filter the crystals using a glass filter under vacuum.[11]

-

Recrystallization (Purification): For a higher purity product, the crude selenous acid can be recrystallized. Dissolve the filtered crystals in a minimal amount of boiling deionized water (approximately one-fifth of the weight of the crude acid).[13] Allow the solution to cool to room temperature. Crystallization can be initiated by seeding with a small crystal of pure selenous acid or by scratching the inside of the beaker with a glass rod.[13]

-

Final Filtration and Drying: Filter the recrystallized H₂SeO₃ crystals and wash them with a small amount of cold deionized water. Carefully press the crystals between filter papers to remove excess water.[11] Dry the purified crystals in a desiccator over a suitable drying agent, such as KOH, for three to four days.[11] Note: Prolonged drying may lead to dehydration of the acid.[11]

-

Storage: Store the dry, purified selenous acid in a tightly sealed container.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation and purification of selenous acid from this compound.

Caption: Workflow for the synthesis and purification of selenous acid.

Role in Biological Systems: A Signaling Perspective

In the context of drug development, understanding the biological role of selenium is crucial. Selenous acid serves as a source of selenium, an essential trace element for human health.[5][14] The biological effects of selenium are primarily mediated through its incorporation into selenoproteins, which contain the amino acid selenocysteine.[7] These selenoproteins play vital roles in antioxidant defense, thyroid hormone metabolism, and immune function.[5]

One of the most critical functions of selenoproteins, such as glutathione (B108866) peroxidases (GPx), is to protect cells from oxidative damage.[5] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases, including cancer and cardiovascular diseases.[14] The diagram below illustrates a simplified pathway of how selenous acid contributes to the antioxidant defense system.

Caption: Simplified pathway of selenium's role in antioxidant defense.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Selenium compounds are toxic, and appropriate safety precautions should be strictly followed.[15]

References

- 1. Selenous acid - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. extramarks.com [extramarks.com]

- 4. nbinno.com [nbinno.com]

- 5. What is Selenious Acid used for? [synapse.patsnap.com]

- 6. Selenium as a pleiotropic agent for medical discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Selenious Acid? [synapse.patsnap.com]

- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. adichemistry.com [adichemistry.com]

- 10. testbook.com [testbook.com]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. prepchem.com [prepchem.com]

- 14. macsenlab.com [macsenlab.com]

- 15. SELENIOUS ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility of Selenium Dioxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of selenium dioxide (SeO₂) in various organic solvents, a critical parameter for its application in organic synthesis and drug development. This compound is a versatile oxidizing agent, notably used in allylic oxidations and the Riley oxidation of ketones. Understanding its solubility is paramount for reaction optimization, ensuring homogenous reaction conditions, and for the development of safe and effective purification protocols.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been quantitatively determined and is summarized in the table below. This data is essential for selecting appropriate solvent systems for synthetic transformations and for designing crystallization and purification procedures.

| Organic Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | 10.16 | 11.8 - 12 |

| Ethanol (93%) | 6.7 | 14 - 15 |

| Acetone | 4.4 | 15 - 15.3 |

| Acetic Acid | 1.11 | 13.9 - 14 |

| Benzene | Soluble | Not specified |

| Dioxane | Soluble | Not specified |

| Acetic Anhydride | Soluble | Not specified |

| Chloroform | Soluble in the presence of thiourea | Not specified |

It is important to note that this compound is also soluble in other polar organic solvents.

Experimental Protocols

Determination of this compound Solubility in an Organic Solvent (Gravimetric Method)

This protocol outlines a standard laboratory procedure for determining the solubility of this compound in an organic solvent using the gravimetric method.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (anhydrous)

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath or oil bath

-

Syringe and syringe filter (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume (e.g., 25 mL) of the desired organic solvent to a conical flask equipped with a magnetic stir bar.

-

Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Gradually add an excess of this compound to the solvent while stirring continuously. An excess of solid should be visible to ensure saturation.

-

Seal the flask to prevent solvent evaporation and continue stirring for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically, a small aliquot can be withdrawn, and its concentration measured until a constant value is achieved, confirming equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a syringe.

-

Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is crucial for accurate results.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. The temperature should be kept well below the sublimation point of this compound (315 °C).

-

Cool the dish in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Express the solubility in grams per 100 mL of solvent.

-

Alternative Analytical Methods for Concentration Determination: For more precise measurements or for solvents where gravimetric analysis is challenging, the concentration of this compound in the saturated solution can be determined using various analytical techniques, including:

-

Titration: An iodometric titration method can be used to determine the concentration of this compound.

-

Atomic Absorption Spectroscopy (AAS)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Experimental Protocol for Riley Oxidation of a Ketone

The Riley oxidation is a valuable synthetic method for the α-oxidation of ketones to form 1,2-dicarbonyl compounds using this compound. The following is a representative experimental protocol.

Materials and Equipment:

-

Ketone substrate

-

This compound

-

1,4-Dioxane (or another suitable solvent like acetic acid or ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Celite or another filter aid

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone substrate in 1,4-dioxane.

-

Add this compound to the solution. The reaction can be run with stoichiometric or catalytic amounts of this compound. If a catalytic amount is used, a co-oxidant such as tert-butyl hydroperoxide is required.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The formation of a red precipitate of elemental selenium is often observed as the reaction proceeds.

-

Unraveling the Intricacies of Selenium Dioxide Reactions: A Theoretical Perspective

A deep dive into the theoretical underpinnings of selenium dioxide-mediated oxidation reactions, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the controlling mechanisms.

This compound (SeO2) is a versatile and selective oxidizing agent in organic synthesis, renowned for its ability to perform allylic oxidations of alkenes and oxidations of α-methylene groups adjacent to carbonyls, the latter known as the Riley oxidation.[1][2][3] While its synthetic utility has been appreciated for decades, a detailed understanding of the reaction mechanisms has been significantly enhanced through theoretical and computational studies. This technical guide synthesizes the current knowledge on the theoretical aspects of SeO2 reaction mechanisms, with a focus on the widely studied allylic oxidation.

The Prevailing Mechanism: A Two-Step Pericyclic Cascade

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have largely substantiated the mechanistic hypothesis proposed by Sharpless and Lauer.[4] The allylic oxidation of alkenes by this compound is now widely accepted to proceed through a two-step pericyclic sequence: a concerted ene reaction followed by a[4][5]-sigmatropic rearrangement.[1][2][4] This pathway elegantly explains the observed regioselectivity and stereoselectivity of the reaction.

A combination of experimental and theoretical studies on the allylic oxidation of 2-methyl-2-butene (B146552) with this compound has provided strong evidence for this mechanism.[5][6] Becke3LYP calculations indicate that a concerted ene reaction with SeO2 as the active oxidant is the major mechanistic pathway.[5][6]

The Ene Reaction: The Initial Electrophilic Attack

The reaction is initiated by an electrophilic attack of this compound on the alkene. This proceeds via a concerted ene-type reaction, where the selenium atom of SeO2 acts as the enophile.[2][7] This initial step involves the formation of an allylseleninic acid intermediate.[4][7] Theoretical calculations have shown that this step is consistent with a concerted process, as supported by kinetic isotope effect studies.[5][6]

The[4][5]-Sigmatropic Rearrangement: Restoring the Double Bond

Following the ene reaction, the allylseleninic acid intermediate undergoes a rapid[4][5]-sigmatropic rearrangement.[2][7][8] This step is crucial as it regenerates the double bond in its original position and leads to the formation of an unstable selenium(II) ester.[4][8] Subsequent hydrolysis of this ester yields the final allylic alcohol product.[2]

Computational Insights into the Reaction Pathway

DFT calculations have been instrumental in elucidating the energetics and transition state geometries of the key steps in the allylic oxidation. Studies using the B3LYP functional have been particularly prominent in this area.[5][6][7]

For the reaction of 2-methyl-2-butene with this compound, calculations have shown that SeO2 is strongly favored as the active oxidant over selenous acid (H2SeO3). The predicted energy barrier for the reaction with SeO2 is significantly lower, by 21-24 kcal/mol, than that for the reaction with H2SeO3.[5][6][9] This finding is consistent with the observation that these oxidations can be carried out in non-hydroxylic solvents.[4][5][6]

Transition states for both the ene reaction and the[4][5]-sigmatropic rearrangement have been optimized using the B3LYP/6-311+G(d,p) method.[7] These calculations have helped to explain the observed stereoselectivity of the reaction. For instance, in the[4][5]-rearrangement, the methyl group is predicted to favor a pseudo-equatorial position in the cyclic transition state.[7]

Summary of Theoretical Data

The following table summarizes key quantitative data obtained from theoretical studies on the this compound-mediated allylic oxidation of 2-methyl-2-butene.

| Computational Method | Reaction Step | Calculated Parameter | Value | Reference |

| Becke3LYP | Ene Reaction (SeO2 as oxidant) | Activation Energy Barrier | Lower than H2SeO3 by 21-24 kcal/mol | [5][6] |

| B3LYP/6-311+G(d,p) | Ene Reaction | Transition State Optimization | anti-endo and syn-endo approaches are efficient | [7] |

| B3LYP/6-311+G(d,p) | [4][5]-Sigmatropic Rearrangement | Transition State Geometry | Methyl group in pseudo-equatorial position | [7] |

Experimental and Computational Protocols

The theoretical studies cited in this guide have primarily employed the following methodologies:

Computational Methods:

-

Density Functional Theory (DFT): The majority of the mechanistic studies have utilized DFT methods, with the Becke3LYP (B3LYP) functional being a popular choice.[5][6][7]

-

Basis Sets: The 6-311+G(d,p) basis set has been used for geometry optimizations and energy calculations, providing a good balance between accuracy and computational cost.[7]

-

Transition State Searching: Standard transition state optimization algorithms have been employed to locate the saddle points on the potential energy surface corresponding to the ene reaction and the[4][5]-sigmatropic rearrangement.

Experimental Methods (for validation of theoretical models):

-

Kinetic Isotope Effects (KIEs): Experimental determination of 13C and 2H KIEs has been crucial in corroborating the concerted nature of the ene reaction predicted by theoretical models.[5][6]

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Caption: The generally accepted two-step mechanism for the allylic oxidation of alkenes by this compound.

Caption: A simplified mechanism for the Riley oxidation of a methylene (B1212753) group alpha to a carbonyl.

Conclusion

The synergy between experimental and theoretical studies has been pivotal in building a robust model for the reaction mechanisms of this compound. DFT calculations have not only supported the long-standing mechanistic proposals but have also provided quantitative insights into the energetics and stereochemical outcomes of these important transformations. This deeper understanding is invaluable for predicting the reactivity of new substrates and for the rational design of synthetic strategies in academic and industrial research, including drug development. Further computational work could explore the role of solvents and additives, providing an even more complete picture of these versatile reactions.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope effects and the mechanism of allylic hydroxylation of alkenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. researchgate.net [researchgate.net]

The Genesis of the Riley Oxidation: A Technical Retrospective for the Modern Chemist

A seminal discovery in the 1930s by Harry Lister Riley and his collaborators forever changed the landscape of synthetic organic chemistry. Their introduction of selenium dioxide as a potent and selective oxidizing agent for activated methylene (B1212753) groups opened a new frontier in the synthesis of complex organic molecules. This whitepaper provides an in-depth technical exploration of the historical discovery of the Riley oxidation, detailing the original experimental protocols, early quantitative data, and the subsequent evolution of our mechanistic understanding.

The Dawn of a New Oxidizing Agent

Prior to 1932, the direct oxidation of a methylene group adjacent to a carbonyl to afford a 1,2-dicarbonyl compound was a significant synthetic challenge. The existing methods often lacked selectivity and required harsh conditions. It was in this context that Harry Lister Riley, along with his co-workers John Frederick Morley and Norman Alfred Child Friend, published their groundbreaking work in the Journal of the Chemical Society.[1][2] Their research unveiled this compound (SeO₂) as a remarkably effective reagent for this transformation.[1][3] This discovery, now famously known as the Riley oxidation, provided a mild and efficient method for the synthesis of α-diketones and α-ketoaldehydes from ketones and aldehydes, respectively.[3][4]

In a testament to the immediate impact of this work, a United States patent was granted to Harry Lister Riley in the same year, describing the process for oxidizing carbonyl-containing compounds.[5]

Foundational Experiments: The Oxidation of Ketones and Aldehydes

The early work by Riley and his team laid the groundwork for the broad utility of this new reagent. Their initial investigations focused on the oxidation of simple ketones and aldehydes, demonstrating the general applicability of the method.

Oxidation of Acetophenone (B1666503)

A detailed experimental procedure for the oxidation of acetophenone to phenylglyoxal (B86788) was later published in Organic Syntheses, referencing the original work of Riley, Morley, and Friend.[6] This procedure stands as a classic example of the early applications of the Riley oxidation.

Experimental Protocol: Oxidation of Acetophenone to Phenylglyoxal [6]

A mixture of 111 g (1 mole) of this compound, 500 cc. of dioxane, and 20 cc. of water is heated to 50–55°C and stirred until the solid dissolves. To this solution, 120 g (1 mole) of acetophenone is added, and the mixture is refluxed with stirring for four hours. The hot solution is then decanted from the precipitated selenium, and the dioxane and water are removed by distillation. The resulting phenylglyoxal is purified by distillation under reduced pressure.

Oxidation of Acetone (B3395972)

In his patent, Riley also provided an example of the oxidation of acetone to pyruvic aldehyde (methylglyoxal).[5]

Experimental Protocol: Oxidation of Acetone to Pyruvic Aldehyde [5]

One thousand parts of rectified acetone are boiled under reflux with 200 parts of technical this compound until the reduction of the this compound is complete. The mixture is then extracted with approximately 200 parts of boiling water.

Early Quantitative Data

The initial publications provided valuable quantitative data on the yields of various oxidation reactions. These early results highlighted the efficiency of this compound as an oxidizing agent.

| Substrate | Product | Solvent | Yield (%) | Reference |

| Acetophenone | Phenylglyoxal | Dioxane/Water | 68-72 | [6] |

| Propiophenone | Phenylmethylglyoxal | Not Specified | Similar to Acetophenone | [6] |

| Acetone | Pyruvic Aldehyde | Acetone (excess) | Good | [5] |

Expansion to Allylic Systems: The Work of Guillemonat

The scope of the Riley oxidation was significantly expanded in 1939 when Andre Guillemonat reported the this compound-mediated oxidation of olefins at the allylic position.[1] This extension of the methodology provided a powerful new tool for the synthesis of allylic alcohols and α,β-unsaturated carbonyl compounds.[3]

Unraveling the Mechanism: A Continuous Effort

The mechanism of the Riley oxidation has been a subject of investigation for many years. For the oxidation of ketones, it is now well-established that the reaction proceeds through an enol intermediate.[1][7][8]

Mechanism of Ketone Oxidation

The currently accepted mechanism for the oxidation of a methylene group alpha to a carbonyl involves several key steps:

-

Enolization: The ketone first tautomerizes to its enol form.

-

Electrophilic Attack: The enol then attacks the electrophilic selenium atom of this compound.

-

Rearrangement and Elimination: A subsequent rearrangement and elimination of water and elemental selenium lead to the formation of the 1,2-dicarbonyl product.[1]

Figure 1. Simplified workflow of the Riley oxidation of ketones.

Mechanism of Allylic Oxidation

The mechanism of the allylic oxidation of olefins is believed to proceed through a different pathway, involving an ene reaction followed by a[3][9]-sigmatropic rearrangement.[3][7][8][10] This mechanistic understanding was significantly advanced by the work of Sharpless and Lauer in the 1970s.

Figure 2. Key steps in the allylic oxidation of olefins with this compound.

Conclusion: An Enduring Legacy

The discovery of the Riley oxidation marked a pivotal moment in the history of organic synthesis. The pioneering work of Harry Lister Riley and his collaborators provided chemists with a powerful and versatile tool that continues to be relevant in modern drug discovery and development. From its initial application in the oxidation of simple ketones to its expansion to complex allylic systems, the Riley oxidation stands as a testament to the enduring power of fundamental chemical discovery. The ongoing exploration of its mechanism and applications ensures that the legacy of this remarkable reaction will continue to inspire future generations of scientists.

References

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. 255. This compound, a new oxidising agent. Part I. Its reaction with aldehydes and ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. adichemistry.com [adichemistry.com]

- 5. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Riley Oxidation | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 255. This compound, a new oxidising agent. Part I. Its reaction with aldehydes and ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. This compound | Chem-Station Int. Ed. [en.chem-station.com]

toxicological profile of selenium dioxide for lab use

An In-Depth Technical Guide to the Toxicological Profile of Selenium Dioxide for Laboratory Use

Executive Summary

This compound (SeO₂) is a highly toxic, corrosive, and environmentally hazardous inorganic compound frequently utilized in laboratory settings as an oxidizing agent in organic synthesis, a catalyst, and in the preparation of other selenium compounds.[1] This document provides a comprehensive toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. It outlines the acute and chronic health effects, summarizes key toxicological data, and provides illustrative workflows for safe handling and experimental design. Adherence to strict safety protocols is imperative when working with this substance.

Hazard Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) and other regulatory bodies, its primary classifications are:

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2) [2][3]

-

Hazardous to the Aquatic Environment, Acute (Category 1) [2][3]

-

Hazardous to the Aquatic Environment, Chronic (Category 1) [2][3]

The signal word for this compound is "Danger".[2][3][4]

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of this compound.

Table 1: Acute Toxicity Data

| Parameter | Route | Species | Value | Effects Noted |

| LD₅₀ | Oral | Rat | 48 - 68.1 mg/kg | Somnolence, convulsions, or effects on seizure threshold.[2][5][6][7][8] |

| LD₅₀ | Oral | Mouse | 23.3 mg/kg | - |

| LD₅₀ | Dermal | Rabbit | 4 mg/kg | - |

| ATE / LC₅₀ | Inhalation | Rat | 0.5 - 0.51 mg/L (dusts/mists, 4h) | - |

| LC₅₀ | Aquatic | Fathead Minnow | 2.9 mg/L (96h) | - |

Table 2: Occupational Exposure Limits (as Selenium)

| Organization | Limit Type | Value | Notes |

| OSHA (PEL) | TWA (8-hr) | 0.2 mg/m³ | Applies to selenium compounds.[9][10][11] |

| NIOSH (REL) | TWA (10-hr) | 0.2 mg/m³ | Applies to selenium compounds.[9][10] |

| ACGIH (TLV) | TWA (8-hr) | 0.2 mg/m³ | [1][10] |

| NIOSH (IDLH) | - | 1 mg/m³ | Immediately Dangerous to Life or Health.[1][10] |

Toxicological Profile

Acute Effects

Acute exposure to this compound can lead to severe and potentially fatal health consequences. The effects are route-dependent.

-

Inhalation : Highly toxic if inhaled.[4][12] Inhalation of dust can cause severe irritation of the mucous membranes and respiratory tract, leading to symptoms such as a burning sensation, coughing, shortness of breath, and sore throat.[13][14] In severe cases, it can result in bronchial spasms, pulmonary edema (fluid buildup in the lungs), and pneumonitis.[10][12][15][16] Symptoms of pulmonary edema may be delayed for several hours and are exacerbated by physical exertion.[13]

-

Ingestion : Toxic if swallowed.[2][4] Accidental ingestion of even small amounts can be fatal.[17] Symptoms include a burning sensation, abdominal pain, nausea, vomiting, and diarrhea.[13][17] In extreme cases, it can lead to convulsions, drowsiness, respiratory depression, and death.[17]

-

Skin Contact : Corrosive and can cause severe skin irritation and burns.[7][13] It is a vesicant (blistering agent) and can be absorbed through the skin, leading to systemic toxicity.[1][17] Prolonged contact may also lead to skin sensitization.[13][14]

-

Eye Contact : Causes severe irritation and burns to the eyes.[7][13] A specific condition known as "rose eye," an allergic-type reaction of the eyelids which become puffy, can occur from exposure to this compound dust.[7][13]

Chronic Effects

Repeated or prolonged exposure to this compound may cause damage to organs, particularly the respiratory tract, gastrointestinal tract, central nervous system, and liver.[2][4][13][14][18] This condition, known as selenosis, is characterized by a range of symptoms:

-

A persistent garlic-like odor of the breath and sweat.[17][19]

-

Loss of hair (alopecia) and pathological deformation or loss of nails.[12][20]

-

In some cases, liver and kidney damage can occur.[17]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified selenium and its compounds as Group 3, meaning they are "not classifiable as to their carcinogenicity to humans" due to insufficient evidence.[21] The US EPA has classified elemental selenium as Group D (not classifiable as to human carcinogenicity).[12] However, another selenium compound, selenium sulfide, is classified as a Group B2 carcinogen (probable human carcinogen) by the EPA.[12][20]

Genotoxicity and Mutagenicity

Selenium compounds exhibit a dual nature, with some studies reporting antimutagenic effects while others show genotoxic potential.[22][23] this compound is listed as a mutagen, meaning it can cause genetic changes.[10] Due to this property, it should be handled as a potential carcinogen with extreme caution.[10] Studies using in vitro micronucleus assays have shown that selenium compounds can induce genetic damage, though the effects are highly dependent on the experimental conditions and cell types used.[23][24]

Reproductive and Developmental Toxicity

Some evidence suggests that this compound may affect fertility in both males and females.[10] Animal studies on selenium toxicity have indicated potential for abnormal fetal development.[20] However, specific data on the reproductive and developmental toxicity of this compound in humans is limited.

Mechanism of Toxicity

The precise mechanism of this compound toxicity is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS) and oxidative stress.[21][25] Inorganic selenium compounds like this compound can react with tissue thiols, such as glutathione (B108866) (GSH), to form selenotrisulfides. These can then react with other thiols, leading to the production of superoxide (B77818) anions and other free radicals.[25] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, disrupting cellular respiration and leading to cell death.[21]

Experimental Protocols & Workflows

Detailed experimental protocols for toxicological studies are extensive. The methodologies below represent the general principles of key experiments used to derive the data in this guide.

Acute Oral Toxicity Study (General Protocol)

Acute oral toxicity is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method).

-

Animal Selection : Healthy, young adult rats of a single strain are used.

-

Housing & Acclimatization : Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days.

-

Dosing : A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., water), is administered by gavage to fasted animals. A stepwise procedure is used with a few animals at each step.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects, convulsions) and changes in body weight for at least 14 days.[6]

-

Necropsy : All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis : The LD₅₀ value is estimated based on the mortality observed at different dose levels.

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key logical and experimental workflows relevant to working with this compound.

Caption: Pro-oxidant toxicity pathway of this compound.

Caption: General workflow for an acute oral toxicity study.

Caption: Emergency response workflow for a lab spill.

Conclusion

This compound is a substance of high toxicological concern for laboratory personnel. Its potential for severe acute and chronic health effects, including systemic toxicity, corrosivity, and mutagenicity, necessitates the use of stringent engineering controls (e.g., fume hoods), appropriate personal protective equipment, and meticulous handling procedures. Researchers must be fully aware of the hazards and prepared to respond to accidental exposures or spills. This guide serves as a foundational resource, and it is recommended to always consult the most current Safety Data Sheet (SDS) before use.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. fishersci.com [fishersci.com]